molecular formula C19H16F3N3OS2 B284303 2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE

2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B284303
M. Wt: 423.5 g/mol
InChI Key: YQEHEBINPVSGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidinyl ring, and a thienylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl 4,4,4-trifluoroacetoacetate and 2-dimethylamino pyridine (2-DMAP) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles such as amines or thiols replace specific groups in the compound.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired outcomes. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include key signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group and the combination of pyrimidinyl and thienylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C19H16F3N3OS2

Molecular Weight

423.5 g/mol

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C19H16F3N3OS2/c1-12(17(26)23-11-14-8-5-9-27-14)28-18-24-15(13-6-3-2-4-7-13)10-16(25-18)19(20,21)22/h2-10,12H,11H2,1H3,(H,23,26)

InChI Key

YQEHEBINPVSGOX-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC1=CC=CS1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.